molecular formula C25H27NO6S B11200542 N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-4-methoxybenzamide

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-4-methoxybenzamide

Cat. No.: B11200542
M. Wt: 469.6 g/mol
InChI Key: KQEKRXZSSBBNBY-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE is a complex organic compound with a molecular formula of C23H25NO6S2. This compound is characterized by its unique structure, which includes a sulfonamide group, methoxy groups, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C25H27NO6S

Molecular Weight

469.6 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-methyl-2-propan-2-ylphenyl]-4-methoxybenzamide

InChI

InChI=1S/C25H27NO6S/c1-15(2)22-21(26-25(28)17-6-8-18(31-4)9-7-17)14-16(3)23(27)24(22)33(29,30)20-12-10-19(32-5)11-13-20/h6-15,27H,1-5H3,(H,26,28)

InChI Key

KQEKRXZSSBBNBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C(C)C)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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